Vinyl carbamate

Catalog No.
S597330
CAS No.
15805-73-9
M.F
C3H5NO2
M. Wt
87.08 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vinyl carbamate

CAS Number

15805-73-9

Product Name

Vinyl carbamate

IUPAC Name

ethenyl carbamate

Molecular Formula

C3H5NO2

Molecular Weight

87.08 g/mol

InChI

InChI=1S/C3H5NO2/c1-2-6-3(4)5/h2H,1H2,(H2,4,5)

InChI Key

LVLANIHJQRZTPY-UHFFFAOYSA-N

SMILES

C=COC(=O)N

Solubility

Moderately soluble (NTP, 1992)

Synonyms

Ethenyl Ester Carbamic Acid; Vinyl Ester Carbamic Acid; NSC 133266;

Canonical SMILES

C=COC(=O)N

Carcinogenicity Studies

  • Strong Carcinogen: Research has shown VC to be a potent carcinogen, significantly more potent than its precursor, ethyl carbamate (urethane) []. Studies have demonstrated its ability to induce tumors in various organs, including the skin, liver, and lungs, of mice and rats [, ].
  • Mechanism of Carcinogenesis: VC is believed to exert its carcinogenic effect through metabolic activation. It is metabolized to vinyl carbamate epoxide, a highly reactive intermediate that can damage DNA, leading to mutations and ultimately, cancer [].

Understanding Carcinogenesis Pathways

  • Model Compound: VC serves as a model compound for studying the mechanisms of urethane carcinogenicity. By studying the metabolic pathways and carcinogenic activity of VC, researchers gain insights into the potential carcinogenic effects of other carbamate compounds [, ].
  • Investigating Carcinogen De-activation: Research also explores methods to de-activate VC and prevent its carcinogenic effects. Studies have investigated the use of various enzymes and other compounds to inhibit VC metabolism and formation of DNA adducts [].

Vinyl carbamate is an organic compound with the chemical formula C₃H₅NO₂. It is classified as a carbamate ester and appears as a white crystalline solid. The compound is known for its moderate solubility in water and is flammable when exposed to certain conditions, particularly in the presence of strong oxidizing agents or active metals, which can produce flammable hydrogen gas . Vinyl carbamate is notable for its electrophilic reactivity, particularly in biological systems, where it can interact with nucleophiles such as DNA, leading to mutagenic effects .

Research suggests vinyl carbamate might act as a promutagen, a substance that can be converted into a mutagen, which can cause genetic mutations []. However, the specific mechanism of action requires further investigation.

, primarily due to its electrophilic nature. One significant reaction involves its oxidation to form a reactive vinyl carbamate species that can covalently bond with DNA, resulting in mutagenicity. This property has been studied extensively in the context of its potential carcinogenic effects . Additionally, vinyl carbamate can react with dimethyldioxirane to yield vinyl carbamate epoxide, a compound of interest for further chemical transformations .

The biological activity of vinyl carbamate is predominantly characterized by its mutagenic properties. Studies have demonstrated that it can induce genetic mutations by forming adducts with DNA. This interaction raises concerns regarding its potential carcinogenicity, as the formation of DNA adducts can lead to errors during DNA replication and repair processes . The compound's ability to act as an electrophile makes it a subject of interest in toxicological research.

Vinyl carbamate can be synthesized through various methods, including:

  • Direct esterification: This involves reacting vinyl alcohol with carbamic acid or its derivatives.
  • Halogenation method: Heating an α-halogeno-carbamate can also produce vinyl carbamate effectively .
  • Oxidative reactions: Vinyl carbamate can be generated from precursors through oxidation processes involving dimethyldioxirane in dry acetone, yielding high-purity crystalline products .

Vinyl carbamate finds applications primarily in the field of organic synthesis and medicinal chemistry. Its reactivity allows it to serve as an intermediate in the synthesis of other compounds, including pharmaceuticals and agrochemicals. Additionally, due to its mutagenic properties, it is used in research settings to study mechanisms of mutagenesis and carcinogenesis .

Interaction studies involving vinyl carbamate focus mainly on its reactivity with biological macromolecules such as proteins and nucleic acids. The electrophilic nature of vinyl carbamate facilitates the formation of covalent bonds with nucleophilic sites on DNA, leading to mutations. Research has indicated that these interactions are significant contributors to the compound's potential carcinogenic effects. The study of these interactions helps elucidate the mechanisms underlying chemical-induced mutagenesis and cancer development .

Vinyl carbamate shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeKey PropertiesUnique Features
Ethyl CarbamateCarbamate esterModerate solubility; less reactiveLess mutagenic compared to vinyl carbamate
Methyl CarbamateCarbamate esterSoluble in water; less electrophilicLower toxicity profile
Vinyl AcetateEsterUsed in polymer productionNon-mutagenic; widely used industrially
Isopropyl CarbamateCarbamate esterSimilar reactivity; less stabilityHigher boiling point

Vinyl carbamate's unique reactivity profile makes it particularly significant in studies related to mutagenesis and carcinogenesis compared to other similar compounds. Its ability to form stable adducts with DNA distinguishes it from less reactive esters like ethyl or methyl carbamate, which do not exhibit similar biological activities .

Physical Description

Vinyl carbamate is a white crystalline solid. (NTP, 1992)

Melting Point

129 to 131 °F (NTP, 1992)

UNII

7Y2431GOM5

Other CAS

15805-73-9

Wikipedia

Vinyl carbamate

Dates

Modify: 2023-08-15

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